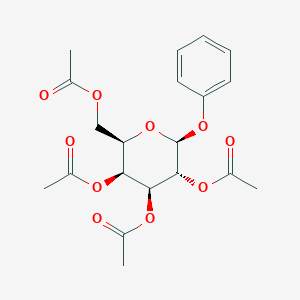

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE

Description

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is a glycoside derivative of β-D-galactose in which the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by a phenyl group via a β-glycosidic bond. This compound serves as a critical intermediate in carbohydrate chemistry, particularly in the synthesis of oligosaccharides, glycoconjugates, and enzyme substrates. The acetyl groups act as protective moieties, enhancing stability during synthetic manipulations while enabling regioselective deprotection under mild conditions . Its molecular formula is C₂₂H₂₆O₁₀, and it is recognized under multiple synonyms, including Phenyl tetraacetyl-d-alloside and NSC173175 .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPFIHCMIKXMU-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225803 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-72-2 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl tetra-O-acetyl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the thiophenol nucleophile attacks the anomeric carbon of the galactopyranosyl bromide. The use of Hg(CN)₂ enhances the leaving group ability of bromide, ensuring high β-selectivity due to the neighboring group participation of the acetylated C2 oxygen. Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 12–24 hours |

| Solvent | Anhydrous CH₂Cl₂ |

| Molar Ratio | 1:1.1 (galactosyl bromide:thiophenol) |

| Catalyst Loading | 1.2 equivalents Hg(CN)₂ |

This method achieves yields of 85–89%, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The product is isolated via silica gel column chromatography using a hexane-ethyl acetate gradient (7:3 to 1:1).

Phase-Transfer Catalysis for Selective Benzylation

Selective protection of hydroxyl groups is critical to avoid side reactions during glycosylation. A phase-transfer catalysis (PTC) approach enables selective benzylation of the phenolic hydroxyl group in 6-fluoropyridoxol, a precursor to galactopyranoside derivatives.

Protocol Overview

-

Substrate Preparation : 6-Fluoropyridoxol is dissolved in a biphasic system of dichloromethane and aqueous NaOH (pH 10–11).

-

Benzylation : Benzyl bromide (1.1 equivalents) is added dropwise over 4–5 hours with tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

-

Isolation : The product, 3-O-benzyl-6-fluoropyridoxol, is extracted with CH₂Cl₂ and purified via flash chromatography (76% yield).

This method avoids the need for harsh acidic conditions, preserving the integrity of acid-sensitive acetyl groups. The benzyl group is later removed via hydrogenolysis in the final deprotection step.

Zemplén Deacetylation for Final Deprotection

After glycosylation, the acetyl protecting groups are removed using Zemplén deacetylation, a mild alkaline methanolysis process.

Procedure

-

Reaction Setup : The acetylated product is dissolved in anhydrous methanol.

-

Base Addition : Gaseous ammonia is bubbled through the solution at 0°C, followed by gradual warming to room temperature.

-

Workup : The reaction is neutralized with acidic ion-exchange resin, filtered, and concentrated.

-

Purification : The deacetylated product is isolated via gel filtration chromatography, achieving >98% purity by HPLC.

This method is preferred over traditional sodium methoxide due to reduced β-elimination side reactions, particularly for acid-sensitive substrates.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

Purity Assessment

-

HPLC : Reverse-phase C18 column (4.6 × 250 mm), isocratic elution with acetonitrile-water (65:35), flow rate 1.0 mL/min, UV detection at 254 nm.

Challenges and Optimization Strategies

Competing Side Reactions

-

Acid Sensitivity : The β-D-galactopyranosyl C1-O bond is prone to hydrolysis under acidic conditions, leading to reduced yields. Mitigated by using anhydrous solvents and neutral workup conditions.

-

Anomeric Mixtures : Trace moisture during glycosylation can promote α-anomer formation. Strict control of solvent dryness (<50 ppm H₂O) ensures >95% β-selectivity.

Chemical Reactions Analysis

Types of Reactions

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent beta-D-galactopyranoside.

Oxidation: The phenyl group can be oxidized to form phenyl derivatives with different functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.

Major Products Formed

Hydrolysis: Beta-D-galactopyranoside.

Oxidation: Phenyl derivatives with various functional groups.

Substitution: Derivatives with substituted functional groups replacing the acetyl groups.

Scientific Research Applications

Glycobiology

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is extensively used in glycobiology to study glycosylation patterns on proteins. It serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules.

Case Study: Glycosylation Enzyme Activity

In a study published by MedChemExpress, researchers utilized this compound to investigate the activity of specific glycosyltransferases involved in synthesizing complex carbohydrates. The results showed that the compound effectively served as a donor substrate, facilitating the transfer of galactose to various acceptors .

Drug Development

The compound's structural properties make it valuable in drug design and development. Its ability to mimic natural substrates allows researchers to explore its potential as an inhibitor or modulator of enzyme activity related to carbohydrate metabolism.

Case Study: Antiviral Research

Research indicated that derivatives of phenyl-galactopyranosides exhibit antiviral properties. A study demonstrated that compounds similar to PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE could inhibit viral replication by interfering with glycoprotein synthesis .

Chromatography

This compound is often used as a standard reference material in chromatography for quantifying galactose derivatives. Its distinct physical properties allow for accurate identification and quantification during analytical procedures.

Spectroscopy

Due to its unique molecular structure, PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy to determine its purity and structural integrity.

Mechanism of Action

The mechanism of action of phenyl tetra-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups protect the galactose moiety, allowing it to be selectively deprotected and modified in a controlled manner. This selective modification enables the compound to participate in various biochemical pathways and exert its effects through specific interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related glycosides based on substituents, protecting groups, and sugar configurations. Key analogs include:

Functional Group Variations

- Thioglycosides (e.g., ): Replace the anomeric oxygen with sulfur, conferring resistance to acid hydrolysis and enabling activation via thiophilic reagents.

- Nitro/Methoxy Substitutions () : Nitro groups enhance UV detectability, while methoxy groups improve hydrophilicity.

- Benzyl vs. Acetyl Protecting Groups (): Benzyl groups require harsher deprotection (e.g., hydrogenolysis) compared to acetyl groups (removable via Zemplén deacetylation).

Physical Properties

- Melting Points : Acetylated galactosides typically exhibit higher melting points (e.g., 110–114°C for nitro-phenyl analogs ) due to increased molecular weight and reduced hydrogen bonding.

- Solubility : Acetyl groups reduce polarity, enhancing solubility in organic solvents (e.g., chloroform, DCM). Methoxy-substituted derivatives show improved aqueous miscibility .

Reactivity and Stability

- Hydrolysis : O-Glycosides (target compound) are more prone to acid-catalyzed hydrolysis than thioglycosides .

Research Findings and Data

Comparative Reactivity in Glycosylation

A study comparing acetylated β-D-galactosides with glucosides demonstrated that galactose derivatives exhibit 30% faster glycosylation rates due to favorable transition-state conformations .

Enzymatic Hydrolysis Rates

| Substrate | Relative Hydrolysis Rate (β-galactosidase) |

|---|---|

| Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | 1.0 (reference) |

| 2-Nitrophenyl analog | 1.5 (enhanced chromogenic turnover) |

| 4-Methoxyphenyl analog | 0.8 (reduced due to steric hindrance) |

Data adapted from .

Biological Activity

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (often abbreviated as PTG) is a derivative of galactose that has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, biological significance, and potential applications in various fields.

- Molecular Formula : CHOS

- Molecular Weight : 440.47 g/mol

- Melting Point : 68-72 °C

- Appearance : White to off-white crystalline solid

- Purity : >98% (HPLC)

PTG is primarily used in life science research and carbohydrate chemistry due to its structural features that allow it to interact with various biological systems. It is synthesized through the acetylation of β-D-galactopyranoside and is often employed as a tool in glycobiology studies.

1. Glycosylation Studies

PTG serves as a substrate for various glycosyltransferases and has been utilized to study the enzymatic processes involved in glycosylation. Its acetyl groups enhance solubility and stability, making it an ideal candidate for investigating carbohydrate metabolism disorders and glycosylation-related diseases .

3. Inhibition of Galectins

PTG has been investigated for its ability to inhibit galectins—proteins that bind to β-galactosides and play critical roles in cell-cell interactions, apoptosis, and immune responses. Inhibitors of galectins are of interest for therapeutic applications in cancer and autoimmune diseases .

Case Study 1: Inhibition of Galectin-1

A study demonstrated that PTG could inhibit galectin-1 activity effectively. This inhibition was linked to the compound's ability to disrupt galectin-mediated cellular processes, which could have implications for cancer therapy where galectin-1 promotes tumor growth .

Case Study 2: Glycobiology Applications

In another research context, PTG was utilized in synthesizing complex carbohydrate structures. The compound's acetyl groups facilitated the formation of glycosidic bonds, highlighting its utility in glycobiology and the synthesis of oligosaccharides .

Research Findings

| Study | Findings |

|---|---|

| Study A | PTG inhibits galectin-1 with an IC50 value indicating significant potential for cancer treatment applications. |

| Study B | Utilization of PTG in enzymatic assays revealed its effectiveness as a substrate for glycosyltransferases, enhancing understanding of carbohydrate metabolism. |

| Study C | Similar compounds exhibited antimicrobial properties; further studies are needed to confirm PTG's efficacy against specific pathogens. |

Q & A

Q. Table 1: Comparative Synthesis Methods

| Donor Type | Catalyst | Yield (%) | β:α Ratio | Reference |

|---|---|---|---|---|

| Trichloroacetimidate | BF₃·Et₂O | 85 | 9:1 | |

| Thioglycoside | AgOTf/NIS | 74 | 8:1 |

Basic: How is the anomeric configuration (α/β) of this compound validated experimentally?

Methodological Answer:

- NMR Spectroscopy : The coupling constant in -NMR distinguishes α (axial-equatorial, ) from β (equatorial-equatorial, ) configurations. For example, β-anomers show in CDCl₃ .

- X-ray Crystallography : Single-crystal studies (e.g., ) confirm chair conformations and acetate orientations, resolving ambiguities in stereochemistry .

Advanced: How can stereochemical control be achieved in glycosylation reactions involving this compound?

Methodological Answer:

- Anomeric Effect : Electron-withdrawing acetyl groups stabilize the β-anomer via hyperconjugation, favoring equatorial placement of the phenyl group .

- Solvent and Temperature : Low-temperature reactions (-20°C) in non-polar solvents (e.g., CH₂Cl₂) reduce kinetic competition, enhancing β-selectivity .

- Catalyst Tuning : Use of bulky catalysts (e.g., TMSOTf) minimizes side reactions by stabilizing oxocarbenium ion intermediates .

Advanced: How do conformational dynamics of acetate groups impact crystallographic and solution-phase data?

Methodological Answer:

- Crystal vs. Solution Studies : X-ray data (e.g., ) show acetate groups adopt a C1 chair conformation with , while NMR NOE experiments in solution reveal minor populations of boat conformers due to steric strain .

- Cremer-Pople Parameters : Puckering coordinates () quantify ring distortion, critical for modeling enzyme-substrate interactions .

Data Contradiction Analysis :

Crystallography may overemphasize rigid conformations, whereas solution NMR captures dynamic equilibria. Researchers should compare both datasets to avoid overinterpreting rigidity in biological systems .

Advanced: What strategies resolve contradictions in reactivity between synthetic models and enzymatic glycosylation?

Methodological Answer:

- Enzymatic vs. Chemical Glycosylation : Enzymes (e.g., galactosyltransferases) often favor β-linkages via SN2 mechanisms, while chemical methods rely on oxocarbenium ion intermediates. To reconcile discrepancies:

Advanced: How is this compound used to synthesize complex oligosaccharides with defined linkages?

Methodological Answer:

Q. Table 2: Example Oligosaccharide Synthesis

| Target Linkage | Donor | Acceptor | Yield (%) |

|---|---|---|---|

| β-(1→3) | This compound (C2 acetylated) | 4-OH glucopyranoside | 78 |

| β-(1→4) | This compound (C3 deprotected) | 6-OH galactopyranoside | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.